molecular formula C7H12O3 B14487839 3,3-Dimethyl-1,4-dioxepan-2-one CAS No. 65738-44-5

3,3-Dimethyl-1,4-dioxepan-2-one

Cat. No.: B14487839
CAS No.: 65738-44-5
M. Wt: 144.17 g/mol
InChI Key: FXODQHOZBAIZJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,4-dioxepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of concentrated sulfuric acid to form an intermediate, which is then further reacted with meta-chloroperoxybenzoic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the process generally follows similar synthetic routes as those used in laboratory settings. The key steps involve cyclization reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-dioxepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

3,3-Dimethyl-1,4-dioxepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-dioxepan-2-one in its applications primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains, which can then be used to create various biodegradable materials. The molecular targets and pathways involved include the interaction of the compound with catalysts that facilitate the polymerization process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1,4-dioxepan-2-one is unique due to its specific ring structure and the presence of dimethyl groups, which enhance its stability and reactivity in certain chemical reactions. These properties make it particularly useful in the synthesis of specialized biodegradable polymers with tailored properties for specific applications.

Properties

CAS No.

65738-44-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3,3-dimethyl-1,4-dioxepan-2-one

InChI

InChI=1S/C7H12O3/c1-7(2)6(8)9-4-3-5-10-7/h3-5H2,1-2H3

InChI Key

FXODQHOZBAIZJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OCCCO1)C

Origin of Product

United States

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